![molecular formula C17H16N2O3S2 B2794029 N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide CAS No. 896347-38-9](/img/structure/B2794029.png)
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a useful research compound. Its molecular formula is C17H16N2O3S2 and its molecular weight is 360.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide is a compound of interest due to its potential biological activities, particularly in the realm of anticancer and antimicrobial properties. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C17H16N2O3S2
- Molecular Weight : 360.45 g/mol
- IUPAC Name : N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide
Biological Activity Overview
Research indicates that compounds related to benzothiazoles exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. The specific compound in focus has been evaluated for its effects on cancer cell lines and other biological targets.
Anticancer Activity
A notable study evaluated the anticancer potential of benzothiazole derivatives, including this compound. The compound was tested against several human cancer cell lines using the MTT assay. The results showed significant cytotoxicity in various cancer types:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 1.2 | Induction of apoptosis |
A549 | 4.3 | Cell cycle arrest |
SW620 | 44 | Inhibition of proliferation |
SKRB-3 | 48 | Apoptotic pathway activation |
The compound demonstrated a concentration-dependent increase in apoptosis in HepG2 cells, with flow cytometry revealing apoptotic rates of 34.2%, 46.2%, and 53.3% at concentrations of 0.625 µM, 1.25 µM, and 2.5 µM respectively .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Its derivatives have been tested against various bacterial strains:
Bacterial Strain | MIC (µg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 2 | Strong antibacterial effect |
Escherichia coli | 4 | Moderate antibacterial effect |
Pseudomonas aeruginosa | 8 | Effective against biofilms |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : It interferes with cell cycle progression, particularly in the G1 phase.
- Inhibition of Enzymatic Activities : Some studies indicate that it may inhibit specific enzymes involved in cancer cell metabolism.
Case Studies and Research Findings
Several studies have reported on the efficacy of benzothiazole derivatives:
- A study highlighted the synthesis and biological evaluation of novel benzothiazole derivatives where this compound was included among compounds showing significant anticancer activity against HepG2 and A549 cell lines .
- Another investigation into enzyme inhibition revealed that similar compounds could act as competitive inhibitors for certain tyrosinases, suggesting potential applications in treating hyperpigmentation disorders .
Aplicaciones Científicas De Investigación
Research indicates that compounds related to benzothiazoles exhibit a range of biological activities, including anticancer, antibacterial, and antifungal properties. N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide has been evaluated for its effects on various cancer cell lines and microbial strains.
Anticancer Activity
A notable study evaluated the anticancer potential of benzothiazole derivatives, including this compound. The compound was tested against several human cancer cell lines using the MTT assay. The results showed significant cytotoxicity in various cancer types:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HepG2 | 1.2 | Induction of apoptosis |
A549 | 4.3 | Cell cycle arrest |
SW620 | 44 | Inhibition of proliferation |
SKRB-3 | 48 | Apoptotic pathway activation |
The compound demonstrated a concentration-dependent increase in apoptosis in HepG2 cells, with flow cytometry revealing apoptotic rates of 34.2%, 46.2%, and 53.3% at concentrations of 0.625 µM, 1.25 µM, and 2.5 µM respectively .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various bacterial strains:
Bacterial Strain | MIC (µg/ml) | Activity |
---|---|---|
Staphylococcus aureus | 2 | Strong antibacterial effect |
Escherichia coli | 4 | Moderate antibacterial effect |
Pseudomonas aeruginosa | 8 | Effective against biofilms |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .
Case Studies and Research Findings
Several studies have reported on the efficacy of benzothiazole derivatives:
- A study highlighted the synthesis and biological evaluation of novel benzothiazole derivatives where this compound was included among compounds showing significant anticancer activity against HepG2 and A549 cell lines .
- Another investigation into enzyme inhibition revealed that similar compounds could act as competitive inhibitors for certain tyrosinases, suggesting potential applications in treating hyperpigmentation disorders .
Propiedades
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S2/c1-21-13-8-12-15(9-14(13)22-2)24-17(18-12)19-16(20)10-5-4-6-11(7-10)23-3/h4-9H,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKSLXWLFULCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)SC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.